N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives
Mechanism of Action
Target of Action
Thiazole derivatives, a class of compounds to which this molecule belongs, are known to exhibit a broad range of bioactivity .
Mode of Action
Thiazole derivatives are generally known for their cytotoxic activity towards some tumor cell lines .
Result of Action
It has been noted that thiazole derivatives, such as this compound, exhibit cytotoxic activity towards some tumor cell lines .
Biochemical Analysis
Biochemical Properties
Initial studies suggest that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical reactions .
Cellular Effects
N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often involve the use of chloroacetyl chloride and triethylamine in a solvent such as dry 1,4-dioxane . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can be compared with other thiazole derivatives such as:
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features but differs in its specific functional groups and biological activities.
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Another thiazole derivative with distinct biological properties, particularly in its cytotoxic activity against tumor cell lines.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-16-14-8-4-5-9-15(14)25-17(16)18(23)22-19-21-11-13(24-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQRRUXFDGDWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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